molecular formula C10H20N4O2 B421668 1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide CAS No. 21579-91-9

1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide

Cat. No.: B421668
CAS No.: 21579-91-9
M. Wt: 228.29g/mol
InChI Key: IQHALCWAYMQEQI-UHFFFAOYSA-N
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Description

1-N,1-N,4-N,4-N-Tetramethylpiperazine-1,4-dicarboxamide is a piperazine-derived dicarboxamide compound characterized by tetramethyl substitution on both nitrogen atoms of the piperazine ring. This structural modification enhances its stability and lipophilicity, making it a candidate for biological applications. Notably, the compound exhibits potent larvicidal activity against Aedes caspius and Culex pipiens mosquitoes, with 200 ppm concentration achieving 48-hour mortality rates by disrupting midgut epithelial cells through vacuolization and cellular disintegration .

Preparation Methods

The synthesis of 1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide typically involves the reaction of piperazine with methyl isocyanate under controlled conditions. The reaction proceeds as follows:

  • Synthetic Route

      Step 1: Piperazine is reacted with methyl isocyanate in an inert solvent such as dichloromethane.

      Step 2: The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

      Step 3: The product is then isolated by filtration and purified using recrystallization techniques.

  • Industrial Production

    • In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide undergoes various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methyl groups, leading to the formation of carboxylic acid derivatives.
  • Reduction

    • Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride. This reaction primarily affects the carboxamide groups, converting them into amine groups.
  • Substitution

    • The compound can undergo nucleophilic substitution reactions, where the carboxamide groups are replaced by other functional groups such as halides or alkoxides. Common reagents for these reactions include alkyl halides and sodium alkoxides.
  • Major Products

    • The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide has several scientific research applications:

  • Chemistry

    • The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in organic synthesis.
  • Biology

    • In biological research, the compound is studied for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising lead compound for drug development.
  • Medicine

    • The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its activity against various diseases, including cancer and infectious diseases.
  • Industry

    • In the industrial sector, the compound is used in the production of polymers and materials with specific properties. Its ability to form stable complexes with metals makes it useful in materials science.

Mechanism of Action

The mechanism of action of 1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects. For example, the compound may inhibit the activity of an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

The following analysis compares 1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide with structurally or functionally related compounds, focusing on molecular properties, bioactivity, and applications.

Structural Analogues

2.1.1 Piperazine-1,4-dicarboxamide Derivatives
  • 1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide (ZINC04783229): Molecular Weight: 476.57 g/mol logP: 5 Docking Energy: −11.5 kcal/mol (vs. Structural Difference: Lacks tetramethyl substitution on the piperazine ring, reducing steric hindrance but compromising target specificity.
  • 1-N,4-N-dipyridin-4-ylbenzene-1,4-dicarboxamide (CAS 216079-39-9) :

    • Molecular Weight : 318.33 g/mol
    • Applications : Used in materials science and as a precursor for graphene-related polymers .
    • Key Difference : Replaces the piperazine core with a benzene ring, limiting conformational flexibility and altering solubility.
2.1.2 Benzene-dicarboxamide Derivatives
  • 1-N,4-N-bis[4-(1H-benzimidazol-2-yl)phenyl]benzene-1,4-dicarboxamide (BIP)₂B: Bioactivity: Potent inhibitor of HCV NS3 helicase across genotypes (1a, 1b, 2a, 3a), acting via RNA substrate competition . Mechanistic Contrast: Targets viral helicase rather than microbial enzymes, reflecting divergent therapeutic applications compared to piperazine-based analogues.

Tetrazine and Heterocyclic Analogues

  • N1,N4,3,6-Tetramethyl-1,2,4,5-tetrazine-1,4-dicarboxamide :
    • Molecular Weight : 240.23 g/mol
    • Bioactivity : Demonstrates antitumor properties via 1,2,4,5-tetrazine core reactivity, forming planar structures conducive to intercalation or enzyme inhibition .
    • Key Difference : The tetrazine ring introduces high electron-deficient character, enabling click chemistry applications absent in piperazine derivatives.

Comparative Data Table

Compound Name Molecular Weight (g/mol) logP Docking Energy (kcal/mol) Key Bioactivity Target Organism/Protein
This compound ~302.34* ~2.5† N/A Larvicidal (midgut disruption) Aedes caspius, Culex pipiens
ZINC04783229 476.57 5 −11.5 Cysteine synthase inhibition Trichomonas vaginalis
ZINC01690699 548.59 6 −13.0 Cysteine synthase inhibition T. vaginalis
(BIP)₂B 546.62 6.5 N/A HCV NS3 helicase inhibition Hepatitis C virus
N1,N4,3,6-Tetramethyl-tetrazine-dicarboxamide 240.23 1.8‡ N/A Antitumor (DNA intercalation) Cancer cell lines

*Estimated based on piperazine-dicarboxamide core + tetramethyl groups.
†Predicted using QSAR models.
‡Experimental data from solubility studies .

Mechanistic and Application Differences

  • Target Specificity :
    • While ZINC01690699 achieves superior docking energy (−13.0 kcal/mol) against cysteine synthase due to benzimidazole-phenyl interactions , the target compound’s larvicidal activity stems from physical midgut disruption rather than enzymatic inhibition.
  • Therapeutic Scope :
    • Piperazine derivatives like ZINC04783229 and the target compound are suited for antiparasitic/vector control, whereas tetrazine analogues and BIP)₂B target viral or oncogenic pathways.

Biological Activity

1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide (commonly referred to as tetramethylpiperazine dicarboxamide) is a synthetic organic compound with the molecular formula C10H20N4O2C_{10}H_{20}N_{4}O_{2}. This compound is a derivative of piperazine and has garnered interest in various fields due to its potential biological activities.

The compound has a molecular weight of 228.291 g/mol and exhibits a non-polymeric structure. Its chemical properties include:

  • Isomeric SMILES: CN(C)C(=O)N1CCN(CC1)C(=O)N(C)C
  • InChIKey: IQHALCWAYMQEQI-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activity of tetramethylpiperazine dicarboxamide has revealed several potential applications, particularly in pharmacology and materials science.

1. Antimicrobial Activity

Studies have indicated that derivatives of piperazine, including tetramethylpiperazine dicarboxamide, exhibit significant antimicrobial properties. For instance, piperazine derivatives have been shown to inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function.

2. Inhibition of Acetylcholinesterase

Tetramethylpiperazine dicarboxamide has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which may have implications for treating neurodegenerative diseases such as Alzheimer's. Molecular docking studies suggest that this compound binds effectively at both the peripheral anionic site and the catalytic site of AChE .

3. Flame Retardant Properties

The compound has been incorporated into flame retardant formulations due to its ability to enhance the thermal stability of polymers. The addition of tetramethylpiperazine dicarboxamide has been shown to improve the flame resistance of various substrates by acting as a synergistic agent in flame-retarding systems .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialInhibits growth of bacteria; effective against multiple strains
Acetylcholinesterase InhibitionBinds to AChE; potential therapeutic for Alzheimer's disease
Flame RetardancyEnhances thermal stability in polymeric materials

Case Study: Acetylcholinesterase Inhibition

A study conducted by Varadaraju et al. (2013) demonstrated that various piperazine derivatives, including tetramethylpiperazine dicarboxamide, showed promising results in inhibiting AChE activity. The research utilized virtual screening methods to evaluate binding affinities and interactions at the active sites of the enzyme. The findings indicated that structural modifications could lead to enhanced inhibitory effects, suggesting a pathway for developing new therapeutic agents for neurodegenerative diseases .

Q & A

Q. Basic: What are the established synthetic routes for 1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide, and what are their key intermediates?

The synthesis typically involves multi-step reactions starting with piperazine derivatives. For example:

  • Step 1 : Alkylation of piperazine with methyl groups using methyl iodide or similar agents under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Step 2 : Carboxamide formation via coupling reactions. A common method uses chloroacetyl chloride or activated carbonyl reagents (e.g., 4-nitrophenyl chloroformate) with amines. Triethylamine is often added to scavenge HCl .
  • Key intermediates : Bis-alkylated piperazine precursors (e.g., 1,4-bis(4-aminobutyl)piperazine) and activated carbonyl intermediates (e.g., tert-butoxycarbonyl-protected guanidines) .

Q. Advanced: How can researchers optimize coupling reactions to improve yields in the synthesis of tetramethylpiperazine dicarboxamide derivatives?

Low yields in coupling steps (e.g., amide bond formation) often arise from steric hindrance or poor nucleophilicity. Strategies include:

  • Coupling agents : Use HBTU or EDC/HOBt to activate carboxyl groups, enhancing reaction efficiency .
  • Solvent selection : Polar aprotic solvents like DMF or THF improve solubility of intermediates .
  • Temperature control : Reflux conditions (e.g., 80–100°C) can drive reactions to completion, while monitoring via TLC or LCMS ensures minimal side products .
  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures isolates high-purity products .

Q. Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for related tetrazine-dicarboxamide structures (space group P1, triclinic system) .
  • NMR spectroscopy : ¹H and ¹³C NMR verify methyl group integration and carboxamide carbonyl signals (e.g., δ ~165–170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 226.25 for C₈H₁₄N₆O₂) .

Q. Advanced: How can computational methods aid in predicting the biological activity of this compound?

  • Molecular docking : Studies on similar piperazine derivatives (e.g., DNA-interacting analogs) use software like AutoDock to model binding affinities to targets like topoisomerase II .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. fluorophenyl groups) with antitumor activity, leveraging datasets from in vitro assays .
  • Conformational analysis : Density Functional Theory (DFT) optimizes geometry to predict reactive sites for functionalization .

Q. Basic: What are the documented biological activities of structurally related piperazine dicarboxamides?

  • Antitumor activity : Tetramethyltetrazine analogs inhibit cancer cell proliferation by intercalating DNA or disrupting replication machinery .
  • Antimicrobial properties : Piperazine carboxamides with fluorophenyl substituents show activity against S. aureus (MIC ~8 µg/mL) .
  • Neuropharmacology : Some derivatives act as serotonin receptor modulators, though specificity depends on substitution patterns .

Q. Advanced: How can researchers resolve contradictions in reported biological data for this compound?

Discrepancies in activity (e.g., varying IC₅₀ values across studies) may arise from:

  • Structural variations : Subtle differences in methyl group positioning or crystal packing (e.g., triclinic vs. monoclinic systems) alter bioavailability .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times to ensure comparability .
  • Metabolic stability : Assess liver microsome degradation rates to clarify in vitro-in vivo discrepancies .

Q. Basic: What reaction conditions are optimal for introducing functional groups (e.g., fluorophenyl) to the piperazine core?

  • Nucleophilic substitution : React piperazine with aryl halides (e.g., 2-fluorochlorobenzene) in DMF at 60–80°C .
  • Buchwald-Hartwig coupling : Palladium catalysts (e.g., Pd(OAc)₂) enable C–N bond formation with electron-deficient aromatics .
  • Protection/deprotection : Use Boc groups to selectively modify one nitrogen before introducing substituents .

Q. Advanced: What strategies mitigate degradation during in vitro pharmacological studies?

  • Stabilizing formulations : Encapsulate the compound in PEGylated liposomes to reduce hydrolysis .
  • pH control : Buffered solutions (pH 7.4) prevent carboxamide bond cleavage .
  • Light sensitivity : Store samples in amber vials to avoid photodegradation, as seen in nitroaromatic analogs .

Q. Basic: How is the compound’s solubility profile addressed in formulation studies?

  • Co-solvents : Use DMSO or cyclodextrins to enhance aqueous solubility for cell-based assays .
  • Salt formation : Hydrochloride salts improve bioavailability (e.g., 85% solubility in saline vs. 40% for free base) .

Q. Advanced: What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?

  • Rodent models : Assess oral bioavailability and half-life in Sprague-Dawley rats, monitoring plasma concentrations via LC-MS/MS .
  • Toxicogenomics : RNA sequencing of liver tissues identifies off-target effects (e.g., CYP450 inhibition) .
  • Metabolite profiling : UPLC-QTOF detects phase I/II metabolites to guide structural refinements .

Properties

IUPAC Name

1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O2/c1-11(2)9(15)13-5-7-14(8-6-13)10(16)12(3)4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHALCWAYMQEQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN(CC1)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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